molecular formula C11H7N3O B576512 3-oxa-5,10,15-triazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),2(6),4,7,12,14-hexaene CAS No. 14277-85-1

3-oxa-5,10,15-triazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),2(6),4,7,12,14-hexaene

Cat. No.: B576512
CAS No.: 14277-85-1
M. Wt: 197.197
InChI Key: ULIXQKYQDWHRNQ-UHFFFAOYSA-N
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Description

7H-Pyrrolo[2’,1’:2,3]imidazo[4,5-g][1,3]benzoxazole is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a fused ring system that includes pyrrole, imidazole, and benzoxazole moieties, making it a unique structure with potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Pyrrolo[2’,1’:2,3]imidazo[4,5-g][1,3]benzoxazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ catalysts and controlled reaction environments to facilitate the formation of the desired product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7H-Pyrrolo[2’,1’:2,3]imidazo[4,5-g][1,3]benzoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the ring system .

Scientific Research Applications

7H-Pyrrolo[2’,1’:2,3]imidazo[4,5-g][1,3]benzoxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 7H-Pyrrolo[2’,1’:2,3]imidazo[4,5-g][1,3]benzoxazole involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling, leading to altered cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7H-Pyrrolo[2’,1’:2,3]imidazo[4,5-g][1,3]benzoxazole is unique due to its specific ring fusion and the presence of multiple heteroatoms, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

14277-85-1

Molecular Formula

C11H7N3O

Molecular Weight

197.197

InChI

InChI=1S/C11H7N3O/c1-2-9-13-10-8(14(9)5-1)4-3-7-11(10)15-6-12-7/h1-4,6H,5H2

InChI Key

ULIXQKYQDWHRNQ-UHFFFAOYSA-N

SMILES

C1C=CC2=NC3=C(N21)C=CC4=C3OC=N4

Synonyms

7H-Pyrrolo[2,1:2,3]imidazo[4,5-g]benzoxazole(8CI)

Origin of Product

United States

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